

Imazalil Sulfate: A Comprehensive Technical Guide to Solubility in Aqueous and Organic Media

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Compound of Interest

Compound Name: *Imazalil sulfate*

Cat. No.: *B166212*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of **imazalil sulfate** in water and various organic solvents. The information is curated to support research, scientific analysis, and professionals in drug development. This document presents quantitative solubility data, outlines experimental methodologies for solubility determination, and visualizes the biochemical pathway associated with imazalil's mechanism of action.

Core Physicochemical Properties

Imazalil sulfate is the salt form of imazalil, a systemic fungicide. It presents as a white to beige crystalline, hygroscopic powder. The conversion to a sulfate salt significantly enhances its water solubility compared to the free base, which is crucial for its formulation and application in agricultural and pharmaceutical contexts.

Quantitative Solubility Data

The solubility of **imazalil sulfate** in water and a range of organic solvents at 20°C is summarized in the table below. This data is essential for understanding its behavior in different solvent systems, which is critical for formulation development, environmental fate studies, and analytical method development.

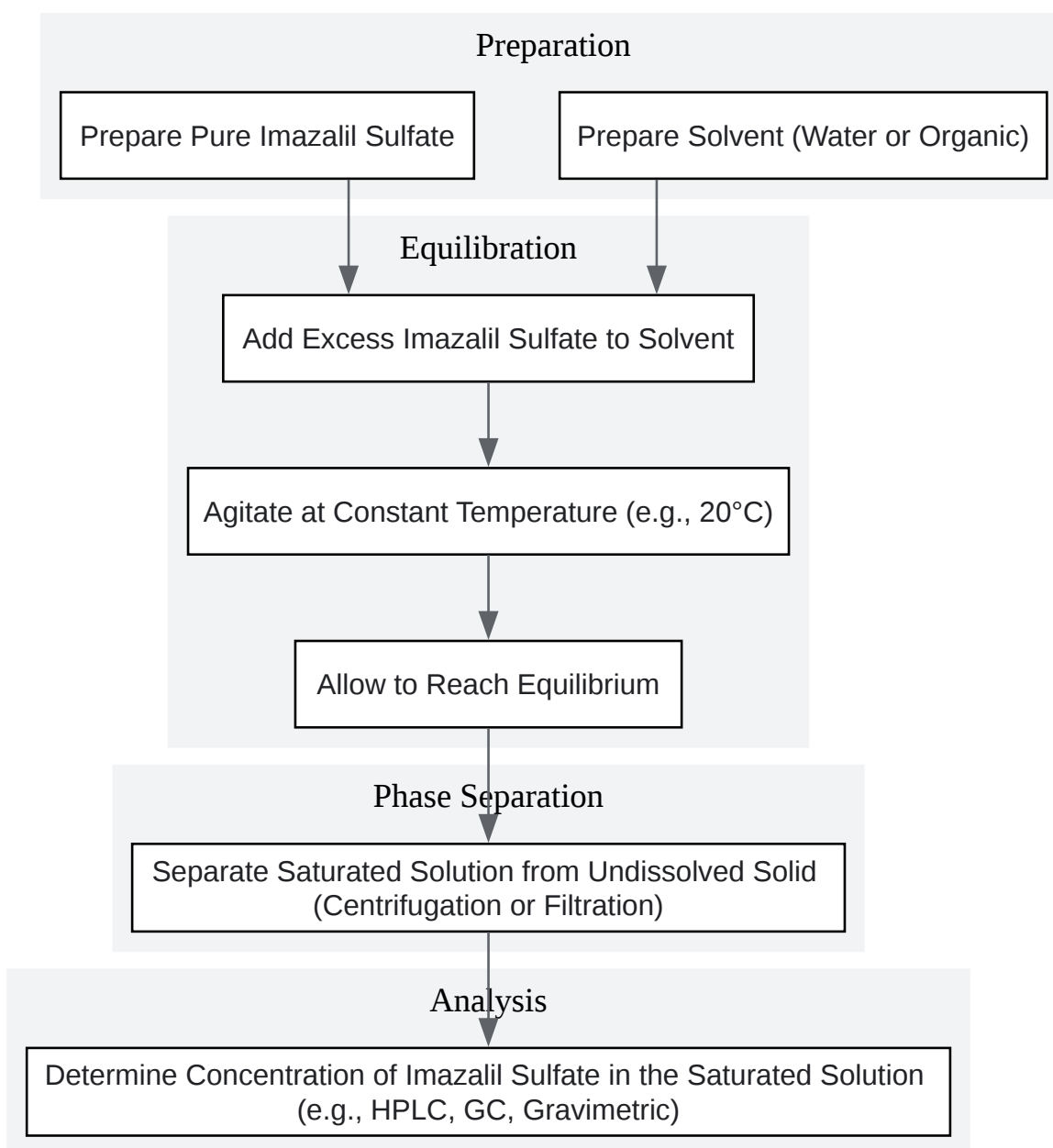
Solvent	Imazalil Sulfate Solubility (g/100 mL at 20°C)
Water	>50 ^[1]
Methanol	>50 ^[1]
Ethanol	36.3 ^[1]
2-Propanol	4.42 ^[1]
Xylene	<0.005 ^[1]
Toluene	<0.005 ^[1]
n-Heptane	<0.005 ^[1]
Benzene	<0.005 ^[1]
4-methyl-2-pentanone	0.03 ^[1]
Hexane	<0.005 ^[1]
Petroleum ether	<0.005 ^[1]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. The OECD Guideline 105 outlines standardized methods for determining the solubility of substances in water, which can be adapted for organic solvents.^{[2][3][4][5]} The two primary methods are the flask method and the column elution method.

General Experimental Workflow

The following diagram illustrates a generalized workflow for determining solubility, incorporating principles from the OECD guidelines.



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Generalized workflow for solubility determination.

Flask Method (for solubilities > 10 mg/L)

This method involves equilibrating a supersaturated solution and then determining the concentration of the dissolved substance.

- Apparatus and Reagents:

- Erlenmeyer flasks with stoppers
- Constant temperature water bath or shaker
- Centrifuge or filtration apparatus (e.g., syringe filters)
- Analytical balance
- High-purity **imazalil sulfate**
- High-purity solvent (water or organic solvent)
- Analytical instrumentation (e.g., HPLC-UV, GC-FID)
- Procedure:
 - Add an excess amount of **imazalil sulfate** to a known volume of the solvent in an Erlenmeyer flask.
 - Tightly stopper the flask and place it in a constant temperature shaker bath set to the desired temperature (e.g., 20°C).
 - Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test can determine the necessary time, but 24 to 48 hours is common.
 - After equilibration, cease agitation and allow the undissolved solid to settle.
 - Carefully withdraw a sample of the supernatant (the saturated solution). To ensure no solid particles are included, the sample should be centrifuged or filtered through a filter compatible with the solvent.
 - Accurately dilute the sample with the appropriate solvent.
 - Analyze the concentration of **imazalil sulfate** in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a suitable detector.
 - Calculate the original concentration in the saturated solution to determine the solubility.

Column Elution Method (for solubilities < 10 mg/L)

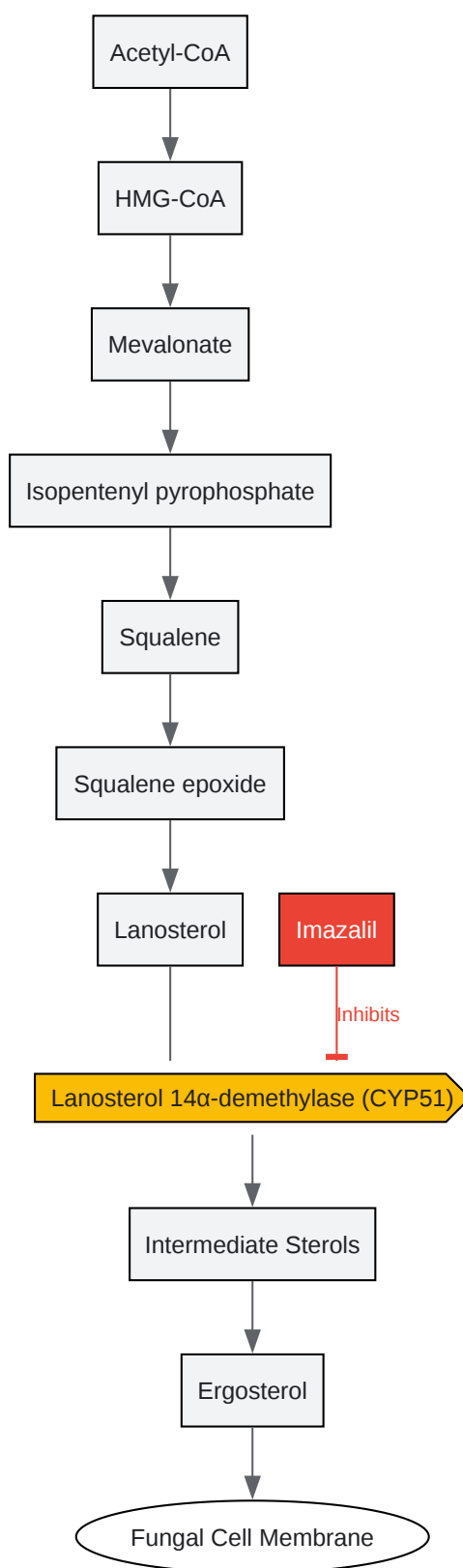
This method is suitable for substances with low solubility and involves passing the solvent through a column packed with the substance.

- Apparatus and Reagents:
 - Chromatography column
 - Inert support material (e.g., glass wool, glass beads)
 - High-purity **imazalil sulfate**
 - High-purity solvent
 - Peristaltic pump
 - Fraction collector
 - Analytical instrumentation (e.g., HPLC-UV, GC-FID)
- Procedure:
 - Prepare a column by packing it with an inert support material coated with an excess of **imazalil sulfate**.
 - Pump the solvent through the column at a slow, constant flow rate.
 - Collect fractions of the eluate using a fraction collector.
 - Analyze the concentration of **imazalil sulfate** in each fraction using a sensitive and validated analytical method.
 - The solubility is determined from the plateau of the concentration curve, where the concentration of the eluted fractions becomes constant.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Imazalil's antifungal activity stems from its ability to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.^[6] Specifically, imazalil targets and inhibits the enzyme lanosterol 14 α -demethylase (CYP51), a cytochrome P450 enzyme.^[6] This inhibition disrupts the fungal cell membrane's integrity and function, ultimately leading to fungal cell death.

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by imazalil.



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Imazalil's inhibition of ergosterol biosynthesis.

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